adrenorphin

Opioid receptor selectivity δ-opioid receptor radioligand binding

Adrenorphin (also designated metorphamide) is an endogenous, C-terminally amidated opioid octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂) derived from proteolytic cleavage of proenkephalin A, originally isolated from human phaeochromocytoma tumour tissue and bovine brain. It is the first—and remains the only—naturally occurring mammalian opioid peptide bearing a C-terminal amide group, a structural feature typically associated with hormonal and physiological regulatory peptides.

Molecular Formula C44H69N15O9S
Molecular Weight 984.2 g/mol
Cat. No. B1662685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameadrenorphin
Synonyms6,7-Arg-8-ValNH2-Met-enkephalin
adrenorphin
enkephalin-Met, Arg(6,7)-ValNH2(8)-
enkephalin-Met, arginyl(6,7)-valinamide(8)-
Met-enkephalin, Arg(6,7)-ValNH2(8)-
methionine-enkephalin, Arg(6,7)-ValNH2(8)-
metorphamide
Molecular FormulaC44H69N15O9S
Molecular Weight984.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,36-/m0/s1
InChIKeyXJOQRTJDYAHKPY-MWSMAVIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adrenorphin (Metorphamide): Endogenous C-Terminally Amidated Opioid Octapeptide for μ/κ Receptor Research


Adrenorphin (also designated metorphamide) is an endogenous, C-terminally amidated opioid octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂) derived from proteolytic cleavage of proenkephalin A, originally isolated from human phaeochromocytoma tumour tissue and bovine brain [1]. It is the first—and remains the only—naturally occurring mammalian opioid peptide bearing a C-terminal amide group, a structural feature typically associated with hormonal and physiological regulatory peptides [1]. Adrenorphin functions as a balanced μ-opioid receptor (MOR) and κ-opioid receptor (KOR) agonist while exhibiting negligible activity at δ-opioid receptors (DOR), a selectivity profile that distinguishes it from most other endogenous opioid peptides [2]. Its unique processing pathway, distinct neuroanatomical distribution, and dual-target receptor engagement make it a valuable tool compound for investigating opioid receptor pharmacology, catecholamine secretion regulation, and atypical chemokine receptor biology.

Why Met-Enkephalin, Dynorphin A, or BAM-12P Cannot Substitute for Adrenorphin in Targeted Research


Adrenorphin occupies a unique intersection of structural, pharmacological, and functional properties not shared by any single in-class opioid peptide. Met-enkephalin (Tyr-Gly-Gly-Phe-Met), the simplest proenkephalin A cleavage product, lacks the C-terminal Arg-Arg-Val-NH₂ extension and is >100-fold less potent in inhibiting nicotine-evoked catecholamine secretion [1]. Dynorphin A, while sharing some KOR agonist activity, exhibits substantial DOR binding and a markedly different β-arrestin-1 recruitment signature across receptor subtypes [2]. BAM-12P—the C-terminal extended congener whose first eight residues are identical to adrenorphin—is only one-fifth as potent in the guinea pig ileum assay, demonstrating that the free C-terminal carboxylate of BAM-12P dramatically attenuates bioactivity relative to adrenorphin's C-terminal amide [3]. Furthermore, adrenorphin's regional brain distribution differs qualitatively from that of all other endogenous opioid peptides, with the highest concentration uniquely localized in the olfactory bulb, implying a distinct biosynthetic processing mechanism and specialised physiological role [4]. These cumulative differences mean that substituting a generic opioid peptide for adrenorphin introduces uncontrolled variables in receptor engagement, functional potency, and tissue-specific relevance.

Adrenorphin Quantitative Differentiation Evidence: Comparator-Backed Binding, Functional, and In Vivo Data


δ-Opioid Receptor Inactivity: Adrenorphin vs. Met-Enkephalin and Dynorphin A

Adrenorphin demonstrates negligible binding and functional activity at the δ-opioid receptor (DOR), a property that sharply differentiates it from Met-enkephalin (a potent DOR agonist) and from dynorphin A peptides (which retain measurable DOR affinity). Radioligand binding assays reveal Ki values of 0.12 nM (MOR), 0.248 nM (KOR), and 2.65 nM (DOR), yielding a MOR/DOR selectivity ratio of approximately 22-fold [1]. The DOR Ki of 2.65 nM, while numerically measurable, corresponds to negligible functional activity in bioassays; Weber et al. (1983) explicitly reported that 'delta-binding activity is negligible' for metorphamide [2]. By contrast, Met-enkephalin binds with high affinity to DOR (Ki ~1–5 nM range in comparable assays) and serves as a reference DOR agonist. This absence of functional DOR engagement means adrenorphin can be used experimentally to isolate MOR/KOR-mediated effects without the confounding DOR component intrinsic to most other endogenous opioid peptides [2].

Opioid receptor selectivity δ-opioid receptor radioligand binding proenkephalin peptides

C-Terminal Amidation: Structural Determinant of >5-Fold Potency Advantage Over BAM-12P in the Guinea Pig Ileum

Adrenorphin's C-terminal valine amide (Val-NH₂) directly confers a significant potency advantage over BAM-12P, a proenkephalin A-derived dodecapeptide whose N-terminal octapeptide sequence is identical to adrenorphin but which terminates in a free carboxylate (-Val-Gly-Arg-Pro-Glu-OH). In the electrically stimulated guinea pig ileum (GPI) assay, adrenorphin exhibits an IC₅₀ of 1.7 nM, whereas BAM-12P is only one-fifth as potent (calculated IC₅₀ ≈ 8.5 nM) [1]. Synthetic adrenorphin-OH (the free acid form lacking the C-terminal amide) is 11-fold less potent than the native amidated peptide [1]. The C-terminal amide is also the defining post-translational modification that distinguishes adrenorphin from all other known mammalian opioid peptides; it is a hallmark of hormonal and regulatory peptides and protects against carboxypeptidase-mediated degradation [2]. This amidation-dependent potency differential directly demonstrates that the C-terminal amide is not merely a structural curiosity but a pharmacologically essential feature.

C-terminal amidation structure-activity relationship guinea pig ileum BAM-12P

>100-Fold Superiority Over Met-Enkephalin in Inhibiting Nicotine-Evoked Catecholamine Secretion from Adrenal Chromaffin Cells

In a direct head-to-head comparison using isolated bovine adrenal chromaffin cells, adrenorphin (metorphamide) inhibits nicotine (5 μM)-evoked catecholamine (adrenaline and noradrenaline) secretion with an IC₅₀ of approximately 10 μM, whereas Met-enkephalin requires a concentration of >1 mM to achieve equivalent inhibition—a greater than 100-fold potency differential [1]. Notably, the inhibitory effect of adrenorphin in this system is not antagonised by naloxone (10 μM) or diprenorphine (1 μM), indicating a mechanism distinct from classical opioid receptor activation and potentially involving a naloxone-resistant receptor pathway [1]. Metorphamide also inhibited 5 μM nicotine-induced ATP release by approximately 50% at 5 μM in fresh chromaffin cells [1]. This functional assay reveals a property of adrenorphin that cannot be recapitulated by Met-enkephalin at experimentally feasible concentrations, establishing adrenorphin as the substantially more potent tool for studying opioid peptide regulation of adrenal catecholamine secretion.

Catecholamine secretion nicotinic receptor adrenal chromaffin metorphamide Met-enkephalin

β-Arrestin-1 Recruitment Profile: Adrenorphin vs. Dynorphin A Across Five Opioid-Related Receptors

Adrenorphin and dynorphin A display fundamentally different β-arrestin-1 recruitment profiles across the ACKR3–MOR–DOR–KOR–NOP receptor panel when assayed under identical conditions in U87 cells. Adrenorphin recruits β-arrestin-1 with EC₅₀ values of 56.5 nM (ACKR3), 41.6 nM (MOR), 157 nM (DOR), 43.5 nM (KOR), and no activity at NOP, achieving maximal responses of 96%, 96%, 96%, and 98% respectively—indicating balanced, high-efficacy agonism at ACKR3, MOR, DOR, and KOR [1]. Dynorphin A, by contrast, shows an EC₅₀ of 110 nM at ACKR3, approximately 1,500 nM at MOR (66% max), 240 nM at DOR (76% max), and 12.7 nM at KOR (100% max) [1]. The key differentiators are: (i) adrenorphin exhibits a 36-fold lower EC₅₀ at MOR (41.6 vs. ~1,500 nM), (ii) adrenorphin shows 1.5-fold higher potency at DOR with full efficacy (157 nM, 96% vs. 240 nM, 76%), (iii) dynorphin A is 3.4-fold more potent at KOR (12.7 vs. 43.5 nM), and (iv) adrenorphin uniquely engages ACKR3 with comparable potency to classical opioid receptors [1]. Adrenorphin's ACKR3-scavenging activity has been structurally modelled and serves as the template for the development of the ACKR3-selective variant LIH383 [2].

β-arrestin recruitment ACKR3 opioid receptor biased signaling dynorphin A

In Vivo Analgesic ED₅₀ vs. Morphine with Mechanistically Dissociable Respiratory Depression

In a direct head-to-head in vivo comparison, intracerebroventricularly (i.c.v.) administered metorphamide (adrenorphin) produces dose-dependent analgesia in the mouse hot-plate test with an ED₅₀ of 0.86 ± 0.35 nmol/mouse, compared to morphine ED₅₀ of 0.42 ± 0.13 nmol/mouse—making metorphamide approximately 2-fold less potent than morphine on a molar basis [1]. In rabbits, metorphamide ED₅₀ values are 65 ± 33 nmol/rabbit (skin pain) vs. morphine 20 ± 7 nmol/rabbit [1]. Critically, metorphamide-induced respiratory depression is mechanistically dissociable from its analgesic effect: naloxonazine (50 μg/rabbit, i.c.v.), a relatively selective μ₁-opioid receptor antagonist, completely abolishes metorphamide-induced analgesia but does not block metorphamide-induced respiratory depression [2]. This pharmacological dissociation—analgesia mediated by μ₁ receptors, respiratory depression likely mediated by μ₂ or κ binding sites—is not observed with morphine, where both effects are primarily μ₁-mediated [2]. Additionally, the aminopeptidase inhibitor bestatin potentiates metorphamide analgesia, indicating that aminopeptidase-mediated degradation is a significant determinant of its in vivo duration of action [1]. Separate studies report respiratory depression ED₅₀ values of 6 nmol/animal (mice) and 71.1 nmol/animal (rabbits) for adrenorphin [3].

Analgesic ED50 respiratory depression mu-1 receptor morphine comparison in vivo pharmacology

Unique Neuroanatomical Distribution: Adrenorphin vs. PH-8P and All Other Endogenous Opioid Peptides in Rat Brain

Quantitative radioimmunoassay mapping reveals that the regional distribution of adrenorphin in rat brain differs qualitatively from that of all other endogenous opioid peptides examined, including the structurally and biosynthetically related peptide PH-8P (dynorphin [1-8]) [1]. Adrenorphin's highest tissue concentration is found in the olfactory bulb—a distribution pattern not shared by PH-8P or by any other characterised proenkephalin- or prodynorphin-derived opioid peptide [1]. This unique localization is corroborated by independent chromatographic verification that immunoreactive adrenorphin in each brain region co-elutes with authentic synthetic adrenorphin [1]. In a separate comparative neurochemical profiling study across four bovine neural tissues (caudate nucleus, hypothalamus, spinal cord, neurointermediate pituitary), metorphamide concentrations were quantified alongside eight other opioid peptides from proenkephalin and prodynorphin; metorphamide concentrations were lower than those of other proenkephalin-derived peptides but comparable to prodynorphin-derived peptide levels, suggesting a distinct post-translational processing mechanism that limits metorphamide abundance relative to other proenkephalin products [2]. These distributional data support the hypothesis that adrenorphin is generated by a specific, spatially regulated processing pathway and may subserve physiological functions distinct from those of co-expressed enkephalins and dynorphins [1].

Neuroanatomical distribution olfactory bulb radioimmunoassay PH-8P proenkephalin processing

Adrenorphin Best-Fit Research and Preclinical Application Scenarios Driven by Quantitative Evidence


MOR/KOR Dual-Agonist Pharmacological Tool Development Without DOR Confounding

Adrenorphin's negligible functional δ-opioid receptor activity [1] combined with balanced, high-efficacy agonism at μ- and κ-opioid receptors (MOR Ki = 0.12 nM; KOR Ki = 0.248 nM; β-arrestin-1 recruitment: MOR EC₅₀ = 41.6 nM, KOR EC₅₀ = 43.5 nM) [2][3] makes it an ideal reference agonist for assay development, receptor binding studies, and pharmacological profiling experiments where DOR-mediated signaling must be excluded as a confounding variable. Unlike Met-enkephalin or dynorphin A—both of which recruit DOR—adrenorphin enables clean experimental isolation of MOR/KOR-driven effects [1][3].

Catecholamine Secretion Regulation and Naloxone-Resistant Opioid Pathway Research

Adrenorphin's >100-fold superiority over Met-enkephalin in inhibiting nicotine-evoked catecholamine secretion from adrenal chromaffin cells (IC₅₀ ~10 μM vs. >1 mM), coupled with the naloxone- and diprenorphine-resistant nature of this inhibition [4], positions adrenorphin as the indispensable peptide tool for investigating non-classical, naloxone-insensitive opioid regulatory mechanisms in neuroendocrine tissues. This application is uniquely served by adrenorphin; Met-enkephalin cannot achieve comparable inhibition at experimentally feasible concentrations, and other opioid peptides have not been shown to act through this naloxone-resistant pathway [4].

ACKR3/CXCR7 Scavenger Receptor Biology and Ligand Development Programs

Adrenorphin is the endogenous opioid peptide scaffold from which the subnanomolar ACKR3-selective ligand LIH383 was derived [5]. Its balanced β-arrestin-1 recruitment at ACKR3 (EC₅₀ = 56.5 nM, 96% efficacy) alongside classical opioid receptors [3] makes it the natural starting point for structure-activity relationship (SAR) campaigns aimed at developing ACKR3-selective pharmacological modulators. The recent structural modelling of adrenorphin binding at ACKR3, validated by in vitro mutagenesis, further supports its use as a template for rational ligand design targeting this atypical chemokine receptor [5].

Opioid Receptor Subtype-Specific Analgesia vs. Respiratory Depression Dissection

The pharmacological dissociation of μ₁-mediated analgesia (naloxonazine-sensitive) from μ₂/κ-mediated respiratory depression (naloxonazine-resistant) demonstrated by adrenorphin in vivo [6][7] provides a unique experimental paradigm for dissecting the receptor subtype contributions to opioid therapeutic effects versus adverse effects. This mechanistic property, not shared by morphine (where both analgesia and respiratory depression are naloxonazine-sensitive), enables researchers to study the μ₁ analgesic pathway in isolation using adrenorphin as a pharmacological probe, with direct translational relevance to the design of safer opioid analgesics [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for adrenorphin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.